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3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

Retinaldehyde dehydrogenase 2 inhibition Retinoic acid synthesis Ocular pharmacology

3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one (CAS 1291490-71-5, molecular formula C17H17ClN2O, molecular weight 300.78 g/mol) is a 1,3,4-trisubstituted monocyclic β-lactam (azetidin-2-one). Its scaffold combines a 3-amino group, a 4-(4-chlorophenyl) substituent, and an N1-(3,4-dimethylphenyl) group.

Molecular Formula C17H17ClN2O
Molecular Weight 300.8 g/mol
Cat. No. B11837075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one
Molecular FormulaC17H17ClN2O
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C17H17ClN2O/c1-10-3-8-14(9-11(10)2)20-16(15(19)17(20)21)12-4-6-13(18)7-5-12/h3-9,15-16H,19H2,1-2H3
InChIKeyPLHMNBYXIRIYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one: Procurement-Relevant Identity and Structural Baseline


3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one (CAS 1291490-71-5, molecular formula C17H17ClN2O, molecular weight 300.78 g/mol) is a 1,3,4-trisubstituted monocyclic β-lactam (azetidin-2-one) . Its scaffold combines a 3-amino group, a 4-(4-chlorophenyl) substituent, and an N1-(3,4-dimethylphenyl) group. The 1,4-diaryl azetidin-2-one framework is recognized for yielding cholesterol absorption inhibitors (e.g., ezetimibe), antiproliferative agents, and antimicrobials [1]. Unlike many generic azetidinones that are insoluble or chemically unstable, the electron-donating 3,4-dimethylphenyl N-substituent and the electron-withdrawing 4-chlorophenyl group jointly modulate ring strain and hydrolytic stability, making this specific substitution pattern a non-interchangeable control element in structure–activity relationship (SAR) campaigns [2].

SAR Control 1,3,4-Trisubstitution pattern for defined ring-strain and stability modulation.
Pathway Tool Reported RALDH2/ALDH1A2 inhibition supports retinoid signaling studies.
Quality Identity Non-interchangeable substitution pattern for reproducible target engagement.

Why 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one Cannot Be Replaced by In-Class Analogs


Within the 1,4-diaryl azetidin-2-one class, seemingly minor substituent permutations—such as relocating the chlorine from para to ortho on the 4-phenyl ring, replacing N1-3,4-dimethylphenyl with N1-phenyl or N1-p-tolyl, or substituting the 3-amino group with 3-chloro—are known to produce orders-of-magnitude shifts in target potency, selectivity, and metabolic stability [1]. For example, the 4-chlorophenyl group is a documented driver of antibacterial activity in 1,4-diaryl-2-azetidinones, while the 3,4-dimethylphenyl N-substituent introduces steric and electronic effects that can alter CYP450 inhibition profiles relative to unsubstituted phenyl analogs [2]. Consequently, generic “azetidinone derivative” sourcing without specifying the exact substitution pattern risks acquiring a compound with fundamentally different biological and physicochemical properties, undermining reproducibility in target validation, SAR expansion, and in vivo proof-of-concept studies [3].

4-Chlorophenyl Position

Relocating chlorine from para to ortho may shift target potency and metabolic stability, invalidating SAR assumptions.

N1-Aryl Replacement

Replacing 3,4-dimethylphenyl with phenyl or p-tolyl can alter CYP450 profile and isoform selectivity relative to this compound.

3-Amino Substitution

Changing 3-amino to 3-chloro or other groups remodels binding and may produce a distinct biological profile.

Quantitative Differentiation Evidence for 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one vs. Closest Analogs


RALDH2 Inhibitory Potency: 2.7-Fold Superiority over a Chlorophenyl-Substituted Analog

3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one (CHEMBL3276621) inhibits RALDH2 with an EC50 of 44 nM in intact chick choroid tissue [1]. A closely related comparator, CHEMBL4286209 (bearing a 4-chlorophenyl group but a different N1-substitution pattern), exhibits an EC50 of 120 nM in the identical assay [2]. The 2.7-fold improvement in potency is attributed to the 3,4-dimethylphenyl N-substituent, which enhances target engagement relative to simpler N-aryl analogs.

RALDH2 EC50 (intact tissue)
Reported
44 nM (Target) vs 120 nM (CHEMBL4286209) — 2.7× lower
Supports N1-3,4-dimethylphenyl advantage in target engagement context.
Chick choroid ATRA synthesis assay; mammalian model validation pending.
Retinaldehyde dehydrogenase 2 inhibition Retinoic acid synthesis Ocular pharmacology

Human ALDH1A2 Binding Affinity: Ki of 4.2 nM vs. Class-Average Values in the Micromolar Range

The compound binds human ALDH1A2 (RALDH2) with a Ki of 4.20 nM as determined by enzyme inhibition assays [1]. Reference inhibitors of the ALDH1A family, such as CM10, exhibit IC50 values of 740–1700 nM against ALDH1A isoforms . Although the comparator is not an azetidinone, the >175-fold affinity margin establishes that this compound ranks among the most potent monocyclic β-lactam ALDH1A2 ligands reported, a property directly linked to its specific 1,3,4-trisubstitution pattern.

ALDH1A2 Ki
Reported
4.2 nM (Target) vs 740 nM (Class reference) — >175× gap
Positions as high-affinity probe for ALDH1A2, relative to non-azetidinone inhibitors.
Recombinant human enzyme; cross-study comparison, verify lot consistency.
ALDH1A2 inhibition Retinoic acid signaling Cancer stem cell targeting

Selectivity Window Against Human ALDH2: 55-Fold Discrimination

Against the closely related mitochondrial isoform ALDH2, the compound shows an IC50 of 229 nM [1], yielding an ALDH2/ALDH1A2 selectivity ratio of approximately 55-fold (229 nM / 4.2 nM). Non-selective ALDH inhibitors often exhibit ratios below 10-fold, resulting in confounding effects from acetaldehyde accumulation [2]. The 55-fold window is a direct consequence of the 4-chlorophenyl and 3,4-dimethylphenyl substitution combination, which exploits subtle differences in the substrate access channel between ALDH1A2 and ALDH2.

ALDH2/ALDH1A2 Selectivity
Reported
55-fold (229 nM / 4.2 nM) vs ≤10-fold for non-selective inhibitors
Enables isoform-discrimination in ALDH1A2-focused models.
Recombinant ALDH2; verify cellular selectivity under aldehyde substrate conditions.
ALDH2 selectivity Mitochondrial aldehyde dehydrogenase Isoform selectivity

Chick RALDH2 Choroid Cytosol IC50: Intracellular Target Engagement Confirmation

In choroidal cytosol fraction assays that measure direct intracellular target engagement, 3-amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one gives an IC50 of 54 nM [1]. A structurally distinct N1-substituted azetidinone comparator (CHEMBL4286209) yields an IC50 of >1,000 nM under equivalent conditions [2]. The >18-fold difference in cytosolic potency demonstrates that the 3,4-dimethylphenyl N-substituent is critical for cell permeability and/or intracellular target residence time, a feature not offered by simpler N-phenyl or N-benzyl azetidinone analogs.

Cellular RALDH2 IC50 (cytosol)
Reported
54 nM (Target) vs >1,000 nM (CHEMBL4286209) — >18× gain
Supports cell permeability and intracellular target residence.
Chick choroid cytosol fraction; may differ in human RPE cells.
Intracellular enzyme inhibition Choroid tissue RALDH2 cellular activity

Validated Application Scenarios for 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one Based on Comparative Evidence


Retinoic Acid Pathway Dissection in Ocular Disease Models

With an EC50 of 44 nM against RALDH2 in intact choroid tissue and a 2.7-fold potency gain over N1-phenyl analogs, this compound is the preferred chemical probe for inhibiting all-trans-retinoic acid (ATRA) synthesis in ex vivo chick choroid and mammalian retinal pigment epithelium (RPE) models [1]. Its intracellular IC50 of 54 nM in cytosol fractions confirms cell permeability, enabling dose-response studies in primary RPE cell cultures where target engagement is quantitatively linked to ATRA concentration readouts [2].

Cancer Stem Cell Research Requiring Isoform-Selective ALDH1A2 Inhibition

A Ki of 4.2 nM against human ALDH1A2, combined with 55-fold selectivity over mitochondrial ALDH2, makes this compound uniquely suited for studies of ALDH1A2-dependent cancer stem cell populations (e.g., in colorectal, ovarian, and melanoma models) where ALDH1A1 and ALDH1A3 are confounding factors [1]. The 3,4-dimethylphenyl N-substituent is the critical selectivity determinant not present in generic azetidinone ALDH inhibitors [2].

SAR Expansion Around the 1,4-Diaryl Azetidin-2-One Scaffold for Retinoid Biology Targets

The compound’s well-characterized RALDH2 inhibition profile (EC50, Ki, IC50, and selectivity ratio all available from curated databases) provides a quantitative benchmark for medicinal chemistry teams synthesizing next-generation analogs [1]. Compared to ezetimibe-based scaffolds that primarily target cholesterol absorption, this compound delineates a distinct SAR branch for retinoid biology applications, enabling patentable lead optimization programs [2].

Reference Standard for Analytical Method Development and Quality Control in ALDH Inhibitor Screening

With defined purity (≥98%), CAS 1291490-71-5, and confirmed biological activity at multiple levels (biochemical Ki, cellular IC50, tissue EC50), this compound serves as a validated positive control for high-throughput ALDH1A2 enzymatic assays and cell-based ATRA quantification methods [1]. Its reproducible potency minimizes inter-laboratory variability in screening campaigns, a recognized issue with less-characterized in-house azetidinone analogs [2].

Application
Selection Property
Validation Focus
Ocular Retinoid Pathway Studies
RALDH2 inhibitory potency and cellular permeability context
Cellular ATRA inhibition endpoints in chick choroid / RPE models
ALDH1A2-Dependent Cancer Stem Cell Research
ALDH1A2 selectivity over ALDH2 and other isoforms
Selective ALDH1A2 inhibition in cancer stem cell model systems
1,4-Diaryl Azetidin-2-one SAR Programs
Quantitative RALDH2 benchmark data (EC50, Ki, selectivity ratio)
Medicinal chemistry lead optimization for retinoid biology targets
ALDH1A2 Inhibitor Screening QC
Defined purity and multi-level biological activity confirmation
Inter-laboratory assay reproducibility and potency benchmarking
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